N-(4-fluorophenyl)-2-((4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
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Overview
Description
N-(4-fluorophenyl)-2-((4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-((4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Fluorophenyl Group: This step involves the nucleophilic substitution of a halogenated phenyl derivative with a fluorine atom.
Coupling with the Acetamide Moiety: The final step involves coupling the thiazole derivative with an acetamide group, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This often includes the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-((4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent due to its biological activity.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-((4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-((4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- N-(4-bromophenyl)-2-((4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
Uniqueness
N-(4-fluorophenyl)-2-((4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity compared to its chloro- and bromo- counterparts.
Properties
IUPAC Name |
2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methoxy-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S2/c1-13-3-8-17(18(9-13)28-2)25-19(26)10-16-11-29-21(24-16)30-12-20(27)23-15-6-4-14(22)5-7-15/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQZFYWDFVYGGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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